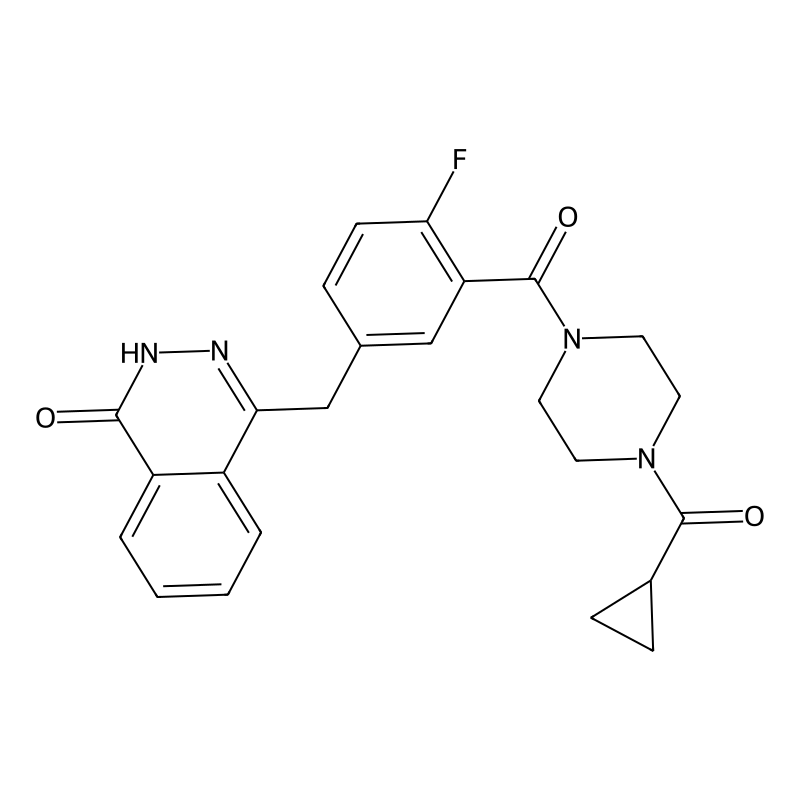

Olaparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Olaparib is a first-in-class, orally active poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP1 and PARP2. In procurement and material selection, it serves as the definitive reference standard for synthetic lethality assays in BRCA-mutated models. As a Biopharmaceutics Classification System (BCS) Class IV compound with an aqueous solubility of approximately 0.1 mg/mL, bulk Olaparib is frequently procured by formulation scientists to evaluate amorphous solid dispersions, lipid-based nanocarriers, and solubility-enhancing excipients [1]. Unlike newer analogs optimized for extreme trapping potency or altered metabolic profiles, Olaparib provides a balanced, highly characterized baseline of catalytic inhibition and moderate PARP trapping, making it an indispensable control material for comparative oncology and pharmacokinetic research [2].

Substituting Olaparib with other PARP inhibitors like Talazoparib, Rucaparib, or Veliparib fundamentally alters both the mechanism of cytotoxicity and the off-target pharmacological profile. For example, Talazoparib induces cytotoxicity primarily through extreme PARP-DNA trapping rather than pure catalytic inhibition, shifting the experimental phenotype[1]. Furthermore, Rucaparib exhibits significant off-target kinase inhibition (e.g., PIM1, CDK1), which confounds assays requiring strict PARP selectivity [2]. From a processability standpoint, Olaparib's specific BCS Class IV profile (pKa ~12.07) demands distinct solid dispersion methodologies (such as HPMC-based spray drying) that cannot be directly translated to more soluble analogs, making exact procurement critical for formulation reproducibility [3].

References

- [1] Hopkins et al., PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Res (2019)

- [2] Antolin et al., Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget (2016)

- [3] Kim et al., Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption. Pharmaceutics (2024)

Strict PARP Selectivity Without Off-Target Kinase Interference

When selecting a PARP inhibitor for mechanistic studies, off-target kinase inhibition can confound results. Olaparib demonstrates strict selectivity for PARP enzymes with no relevant affinity for a panel of 16 common kinases. In direct contrast, the comparator Rucaparib exhibits significant off-target micromolar affinity for 9 of these kinases, including PIM1 (IC50 = 1.2 µM), CDK1 (1.4 µM), and DYRK1A (1.4 µM) [1]. Consequently, researchers requiring a clean PARP-inhibition phenotype without unintended G2/M cell cycle arrest driven by off-target kinase binding must prioritize Olaparib over Rucaparib.

| Evidence Dimension | Off-target kinase binding affinity (IC50) |

| Target Compound Data | No relevant affinity for 16 tested kinases (IC50 > 100 µM) |

| Comparator Or Baseline | Rucaparib: PIM1 IC50 = 1.2 µM, CDK1 IC50 = 1.4 µM |

| Quantified Difference | >80-fold higher selectivity for Olaparib against PIM1/CDK1 |

| Conditions | In vitro kinase binding affinity profiling |

Procuring Olaparib ensures that observed cellular phenotypes are driven by PARP inhibition rather than confounding off-target kinase suppression.

Calibrated PARP-DNA Trapping for Baseline Cytotoxicity Assays

PARP inhibitors differ vastly in their ability to trap PARP1 on DNA, a mechanism distinct from catalytic inhibition. Olaparib serves as the standard moderate trapper. Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes than Olaparib, leading to a phenotype where trapping-induced cytotoxicity overshadows catalytic inhibition [1]. Conversely, Veliparib is 5 to 10 times weaker at trapping than Olaparib [2]. For procurement, Olaparib is the necessary benchmark material to establish a baseline where both catalytic inhibition and moderate trapping contribute to synthetic lethality, without the extreme trapping toxicity of Talazoparib.

| Evidence Dimension | PARP-DNA complex trapping efficiency |

| Target Compound Data | Moderate trapping baseline (1x) |

| Comparator Or Baseline | Talazoparib: ~100x more potent trapping; Veliparib: 5-10x weaker trapping |

| Quantified Difference | 100-fold difference in trapping potency vs. Talazoparib |

| Conditions | Cellular DNA binding assays with methyl methanesulfonate (MMS) treatment |

Olaparib provides the essential middle-ground reference standard for evaluating the relative trapping vs. catalytic inhibition ratio of novel PARP candidates.

Benchmark API for Amorphous Solid Dispersion and SNEDDS Development

Olaparib is a classic Biopharmaceutics Classification System (BCS) Class IV compound, characterized by extremely low aqueous solubility (~0.1 mg/mL) and low permeability. This makes the raw API a highly sought-after procurement target for formulation scientists developing solubility-enhancing platforms [1]. Studies demonstrate that processing crystalline Olaparib into hypromellose (HPMC)-based spray-dried amorphous solid dispersions or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can increase its in vivo AUC by over 4-fold and Cmax by >10-fold compared to the raw crystalline powder [2]. Procuring the exact Olaparib API is mandatory for validating these novel excipient and nano-carrier delivery systems.

| Evidence Dimension | Pharmacokinetic exposure (AUC and Cmax) |

| Target Compound Data | Olaparib HPMC solid dispersion: 4.19-fold increase in AUC0-24 |

| Comparator Or Baseline | Crystalline Olaparib powder (Baseline): 1x AUC |

| Quantified Difference | >4-fold AUC and >10-fold Cmax enhancement via formulation |

| Conditions | In vivo oral absorption studies comparing formulated vs. unformulated API |

Procuring bulk Olaparib allows pharmaceutical scientists to rigorously test and benchmark novel lipid-based or polymer-based solubility enhancement technologies.

Baseline Control in Novel PARP Inhibitor Development

Because Olaparib offers a moderate PARP trapping profile—distinct from the extreme trapping of Talazoparib and the weak trapping of Veliparib—it is the indispensable reference standard for benchmarking the mechanism of action of next-generation PARP inhibitors [1].

Off-Target Kinase Exclusion Studies

Due to its lack of affinity for kinases like PIM1 and CDK1 (unlike Rucaparib), Olaparib is the preferred procurement choice for synthetic lethality screens where researchers must guarantee that observed cell cycle arrest or apoptosis is strictly PARP-mediated [2].

Excipient and Solid Dispersion Formulation Screening

As a definitive BCS Class IV molecule with challenging physicochemical properties (aqueous solubility ~0.1 mg/mL), raw Olaparib API is an ideal stress-test material for industrial formulation teams evaluating new spray-drying polymers (e.g., HPMC, copovidone) or self-nanoemulsifying drug delivery systems (SNEDDS) [3].

References

- [1] Zandarashvili et al., Inhibitors of PARP: Number crunching and structure gazing. PNAS (2022)

- [2] Antolin et al., Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget (2016)

- [3] Kim et al., Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption. Pharmaceutics (2024)

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (80%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ovarian cancer Lynparza is indicated as monotherapy for the: maintenance treatment of adult patients with advanced (FIGO stages III and IV) BRCA1/2-mutated (germline and/or somatic) high-grade epithelial ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. maintenance treatment of adult patients with platinum sensitive relapsed high grade epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum based chemotherapy. Lynparza in combination with bevacizumab is indicated for the: maintenance treatment of adult patients with advanced (FIGO stages III and IV) high-grade epithelial ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy in combination with bevacizumab and whose cancer is associated with homologous recombination deficiency (HRD) positive status defined by either a BRCA1/2 mutation and/or genomic instability (see section 5. 1). Breast cancer Lynparza is indicated as: monotherapy or in combination with endocrine therapy for the adjuvant treatment of adult patients with germline BRCA1/2-mutations who have HER2-negative, high risk early breast cancer previously treated with neoadjuvant or adjuvant chemotherapy (see sections 4. 2 and 5. 1). monotherapy for the treatment of adult patients with germline BRCA1/2-mutations, who have HER2 negative locally advanced or metastatic breast cancer . Patients should have previously been treated with an anthracycline and a taxane in the (neo)adjuvant or metastatic setting unless patients were not suitable for these treatments (see section 5. 1). Patients with hormone receptor (HR)-positive breast cancer should also have progressed on or after prior endocrine therapy, or be considered unsuitable for endocrine therapy. Adenocarcinoma of the pancreasLynparza is indicated as: monotherapy for the maintenance treatment of adult patients with germline BRCA1/2-mutations who have metastatic adenocarcinoma of the pancreas and have not progressed after a minimum of 16 weeks of platinum treatment within a first-line chemotherapy regimen. Prostate cancer Lynparza is indicated as: monotherapy for the treatment of adult patients with metastatic castration-resistant prostate cancer (mCRPC) and BRCA1/2-mutations (germline and/or somatic) who have progressed following prior therapy that included a new hormonal agent. in combination with abiraterone and prednisone or prednisolone for the treatment of adult patients with mCRPC in whom chemotherapy is not clinically indicated (see section 5. 1).

Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Lynparza

FDA Approval: Yes

Olaparib is approved to treat: Breast cancer that is HER2 negative , has certain germline mutations in the BRCA1 or BRCA2 gene , and has metastasized (spread to other parts of the body). It is used in patients whose cancer has been treated with chemotherapy given before or after surgery or for metastatic disease.

Ovarian cancer that has certain germline mutations in the BRCA1 or BRCA2 gene and is advanced. It is used in adults who have already been treated with at least three other types of chemotherapy.

Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used as maintenance therapy in adults who are having a complete or partial response to platinum chemotherapy. It is used: As first-line maintenance therapy in patients with advanced disease that has certain germline or somatic mutations in the BRCA1 or BRCA2 gene.

With bevacizumab as first-line maintenance therapy in patients with advanced disease that has genomic instability and/or certain germline or somatic mutations in the BRCA1 or BRCA2 gene.

In patients with recurrent disease.

Pancreatic cancer. It is used as maintenance therapy in adults with metastatic disease that has not progressed after first-line therapy with platinum chemotherapy and has certain germline mutations in the BRCA1 or BRCA2 gene.

Prostate cancer that is metastatic, has germline or somatic mutations in certain genes involved in the homologous recombination repair pathway , and is castration resistant (has not responded to treatments that lower testosterone levels). It is used in adults whose disease has gotten worse after treatment with enzalutamide or abiraterone.

Olaparib is also being studied in the treatment of other types of cancer.

Pharmacology

Olaparib is a small molecule inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemosensitizing, radiosensitizing, and antineoplastic activities. Olaparib selectively binds to and inhibits PARP, inhibiting PARP-mediated repair of single strand DNA breaks; PARP inhibition may enhance the cytotoxicity of DNA-damaging agents and may reverse tumor cell chemoresistance and radioresistance. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins and can be activated by single-stranded DNA breaks.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX46 - Olapari

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Pentosyltransferases [EC:2.4.2.-]

PARP2 [HSA:10038] [KO:K10798]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single dose of radiolabeled olaparib, 86% of the dosed radioactivity was recovered within a seven-day collection period, mostly in the form of metabolites. About 44% of the drug was excreted via the urine and 42% of the dose was excreted via the feces. Following an oral dose of radiolabeled olaparib to female patients, the unchanged drug accounted for 15% and 6% of the radioactivity in urine and feces, respectively.

The mean (± standard deviation) apparent volume of distribution of olaparib is 158 ± 136 L following a single 300 mg dose.

Following a single oral dose in patients with cancer, the mean apparent plasma clearance was 4.55 L/h.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

OLAPARIB

CAPSULE;ORAL

TABLET;ORAL

ASTRAZENECA

09/27/2018

07/10/2025

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Oza AM, Cibula D, Benzaquen AO, Poole C, Mathijssen RH, Sonke GS, Colombo N, Spaček J, Vuylsteke P, Hirte H, Mahner S, Plante M, Schmalfeldt B, Mackay H, Rowbottom J, Lowe ES, Dougherty B, Barrett JC, Friedlander M. Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial. Lancet Oncol. 2014 Dec 3. pii: S1470-2045(14)71135-0. doi: 10.1016/S1470-2045(14)71135-0. [Epub ahead of print] PubMed PMID: 25481791.

3: Kapoor K, Singla E, Sahu B, Naura AS. PARP inhibitor, olaparib ameliorates acute lung and kidney injury upon intratracheal administration of LPS in mice. Mol Cell Biochem. 2014 Nov 18. [Epub ahead of print] PubMed PMID: 25404465.

4: Choy E, Butrynski JE, Harmon DC, Morgan JA, George S, Wagner AJ, D'Adamo D, Cote GM, Flamand Y, Benes CH, Haber DA, Baselga JM, Demetri GD. Phase II study of olaparib in patients with refractory Ewing sarcoma following failure of standard chemotherapy. BMC Cancer. 2014 Nov 5;14:813. doi: 10.1186/1471-2407-14-813. PubMed PMID: 25374341; PubMed Central PMCID: PMC4230717.

5: Kaufman B, Shapira-Frommer R, Schmutzler RK, Audeh MW, Friedlander M, Balmaña J, Mitchell G, Fried G, Stemmer SM, Hubert A, Rosengarten O, Steiner M, Loman N, Bowen K, Fielding A, Domchek SM. Olaparib Monotherapy in Patients With Advanced Cancer and a Germline BRCA1/2 Mutation. J Clin Oncol. 2014 Nov 3. pii: JCO.2014.56.2728. [Epub ahead of print] PubMed PMID: 25366685.

6: Yamauchi T, Uzui K, Nishi R, Shigemi H, Ueda T. Gemtuzumab ozogamicin and olaparib exert synergistic cytotoxicity in CD33-positive HL-60 myeloid leukemia cells. Anticancer Res. 2014 Oct;34(10):5487-94. PubMed PMID: 25275045.

7: Liu JF, Barry WT, Birrer M, Lee JM, Buckanovich RJ, Fleming GF, Rimel B, Buss MK, Nattam S, Hurteau J, Luo W, Quy P, Whalen C, Obermayer L, Lee H, Winer EP, Kohn EC, Ivy SP, Matulonis UA. Combination cediranib and olaparib versus olaparib alone for women with recurrent platinum-sensitive ovarian cancer: a randomised phase 2 study. Lancet Oncol. 2014 Oct;15(11):1207-14. doi: 10.1016/S1470-2045(14)70391-2. Epub 2014 Sep 10. PubMed PMID: 25218906.

8: Gilabert M, Launay S, Ginestier C, Bertucci F, Audebert S, Pophillat M, Toiron Y, Baudelet E, Finetti P, Noguchi T, Sobol H, Birnbaum D, Borg JP, Charafe-Jauffret E, Gonçalves A. Poly(ADP-ribose) polymerase 1 (PARP1) overexpression in human breast cancer stem cells and resistance to olaparib. PLoS One. 2014 Aug 21;9(8):e104302. doi: 10.1371/journal.pone.0104302. eCollection 2014. PubMed PMID: 25144364; PubMed Central PMCID: PMC4140711.

9: Passaro C, Volpe M, Botta G, Scamardella E, Perruolo G, Gillespie D, Libertini S, Portella G. PARP inhibitor olaparib increases the oncolytic activity of dl922-947 in in vitro and in vivo model of anaplastic thyroid carcinoma. Mol Oncol. 2014 Aug 2. pii: S1574-7891(14)00177-X. doi: 10.1016/j.molonc.2014.07.022. [Epub ahead of print] PubMed PMID: 25139258.

10: Orta ML, Höglund A, Calderón-Montaño JM, Domínguez I, Burgos-Morón E, Visnes T, Pastor N, Ström C, López-lázaro M, Helleday T. The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2'-deoxycytidine lesions. Nucleic Acids Res. 2014;42(14):9108-20. doi: 10.1093/nar/gku638. Epub 2014 Jul 29. PubMed PMID: 25074383.

Explore Compound Types